N,3,3-triphenylpropanamide

Description

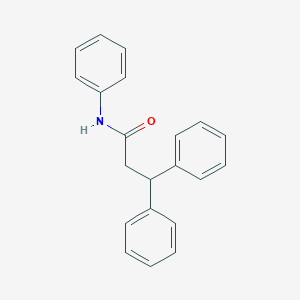

N,3,3-Triphenylpropanamide is a propanamide derivative featuring three phenyl substituents: one attached to the amide nitrogen and two at the third carbon of the propanamide backbone. Propanamides with aromatic substituents are widely studied for their applications in pharmaceuticals, polymers, and materials science. For instance, compounds like 3-chloro-N-phenyl-phthalimide (Fig. 1, ) and N-(2,3-dimethylphenyl)-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide highlight the versatility of aryl-substituted propanamides in synthesizing high-performance polymers or bioactive molecules. The presence of phenyl groups in this compound likely enhances its hydrophobicity and thermal stability, making it a candidate for specialty materials or intermediates in organic synthesis.

Properties

CAS No. |

7474-18-2 |

|---|---|

Molecular Formula |

C21H19NO |

Molecular Weight |

301.4 g/mol |

IUPAC Name |

N,3,3-triphenylpropanamide |

InChI |

InChI=1S/C21H19NO/c23-21(22-19-14-8-3-9-15-19)16-20(17-10-4-1-5-11-17)18-12-6-2-7-13-18/h1-15,20H,16H2,(H,22,23) |

InChI Key |

AUQGEKNCZBZPFB-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(CC(=O)NC2=CC=CC=C2)C3=CC=CC=C3 |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)NC2=CC=CC=C2)C3=CC=CC=C3 |

Other CAS No. |

7474-18-2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs of N,3,3-triphenylpropanamide, their substituents, synthesis methods, and applications based on the evidence:

Physicochemical Properties

- Hydrophobicity : Phenyl-rich derivatives like this compound are expected to exhibit greater hydrophobicity compared to polar analogs such as 2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide (), which contains nitro and trifluoromethyl groups.

- Thermal Stability: Aromatic substituents enhance thermal resistance, as seen in 3-chloro-N-phenyl-phthalimide (), a monomer for polyimides. This compound may share similar stability, unlike aliphatic derivatives like 3-(diethylamino)-N-methylpropanamide ().

Challenges and Limitations

- Synthetic Complexity : Introducing three phenyl groups may require stringent conditions to avoid steric hindrance, unlike simpler derivatives like 3-hydroxy-N-methyl-3-(thiophen-2-yl)propanamide ().

- Solubility : High hydrophobicity could limit aqueous solubility, necessitating formulation strategies for pharmaceutical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.